molecular formula C7H11NO2 B576186 Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate CAS No. 168839-27-8

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate

Cat. No.: B576186
CAS No.: 168839-27-8
M. Wt: 141.17
InChI Key: GHWSYJCXOHPZIC-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-hexanedione with methylamine in the presence of an acid catalyst can yield the desired compound. Another method involves the use of N-alkylpyrroles, which can be cyclized using hydrazine hydrate to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylate derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups into the pyrrole ring.

Scientific Research Applications

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism by which Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6-4-3-5-8(6)7(9)10-2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWSYJCXOHPZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCN1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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